Ammonium, (1-amino-3-(((1-methyl-4-(((1-methyl-4-(((trimethylammonio)acetyl)amino)-1H-pyrrol-2-yl)carbonyl)amino)-1H-pyrrol-2-yl)carbonyl)amino)propylidene)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

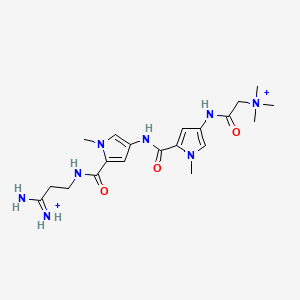

Ammonium, (1-amino-3-(((1-methyl-4-(((1-methyl-4-(((trimethylammonio)acetyl)amino)-1H-pyrrol-2-yl)carbonyl)amino)-1H-pyrrol-2-yl)carbonyl)amino)propylidene)- is a complex organic compound with a unique structure that includes multiple pyrrole rings and ammonium groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrole rings. The key steps include:

Formation of Pyrrole Rings: The pyrrole rings are synthesized through a series of condensation reactions involving amines and carbonyl compounds.

Acetylation and Ammonium Group Introduction: The trimethylammonioacetyl group is introduced through acetylation reactions, followed by the addition of ammonium groups.

Coupling Reactions: The final step involves coupling the pyrrole rings with the amino and ammonium groups under controlled conditions, often using catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in its pure form.

化学反应分析

Types of Reactions

This compound undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.

科学研究应用

Chemical Properties and Structure

This compound features a unique structure that includes multiple functional groups, making it suitable for various applications. The presence of quaternary ammonium groups enhances its solubility and interaction with biological systems.

Antimicrobial Properties

Quaternary ammonium compounds (QACs), including the compound , are known for their antimicrobial properties. They exhibit activity against a wide range of pathogens, including bacteria, fungi, and viruses. Studies have shown that these compounds can disrupt microbial cell membranes, leading to cell death. For instance, research indicates that certain QACs can effectively inhibit the growth of biofilms formed by Streptococcus mutans, highlighting their potential in dental applications .

Biomedical Applications

The incorporation of quaternary ammonium moieties into biomaterials has gained attention for developing antimicrobial surfaces. These materials can be used in medical devices to prevent infections and promote healing. Recent advancements include the synthesis of polymers with quaternary ammonium functionalities that demonstrate significant antibacterial activity while minimizing toxicity .

Drug Delivery Systems

The unique chemical structure allows for potential use in drug delivery systems. The compound can be engineered to enhance the solubility and stability of therapeutic agents, facilitating their transport within biological systems. Its ability to interact with cellular membranes could improve the efficacy of drug delivery mechanisms .

Buffer Solutions in Biochemical Applications

Similar to other ammonium compounds, this compound may be utilized in buffer solutions to maintain pH stability during biochemical reactions. This is crucial for experiments involving sensitive biological materials where pH fluctuations can lead to erroneous results .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

A study on cetylpyridinium chloride, a related quaternary ammonium compound, demonstrated its effectiveness against Streptococcus mutans biofilms. The research highlighted a significant reduction in biofilm viability when treated with varying concentrations of the compound over time . This supports the notion that similar compounds could have comparable effects.

Case Study 2: Biomedical Material Development

Research on quaternary ammonium-based biomaterials revealed their potential in creating antimicrobial coatings for surgical instruments. These coatings significantly reduced infection rates in clinical settings when applied to devices used in surgeries . Such findings emphasize the practical applications of quaternary ammonium compounds in healthcare.

作用机制

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The trimethylammonioacetyl group plays a crucial role in binding to target molecules, while the pyrrole rings facilitate interactions with biological membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

相似化合物的比较

Similar Compounds

- 1-amino-4-methylbenzene

- 4-amino-1-benzylpiperidine

- 1-amino-4-methylpiperazine

Uniqueness

Compared to similar compounds, Ammonium, (1-amino-3-(((1-methyl-4-(((1-methyl-4-(((trimethylammonio)acetyl)amino)-1H-pyrrol-2-yl)carbonyl)amino)-1H-pyrrol-2-yl)carbonyl)amino)propylidene)- stands out due to its complex structure and the presence of multiple functional groups. This complexity allows for a broader range of chemical reactions and interactions, making it a versatile compound for various applications.

生物活性

The compound Ammonium, (1-amino-3-(((1-methyl-4-(((1-methyl-4-(((trimethylammonio)acetyl)amino)-1H-pyrrol-2-yl)carbonyl)amino)-1H-pyrrol-2-yl)carbonyl)amino)propylidene)- represents a complex structure that incorporates multiple functional groups, including pyrrole derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Properties

The compound features a quaternary ammonium structure with pyrrole rings that are significant in medicinal chemistry. Pyrrole derivatives are noted for their ability to interact with various biological targets, including enzymes and receptors.

Cytotoxicity

Recent studies have demonstrated that certain pyrrole derivatives exhibit dose-dependent cytotoxicity against cancer cell lines. For instance, compounds synthesized from pyrrole structures showed promising results in inhibiting cell proliferation in vitro, suggesting potential applications in cancer therapy .

The biological activity of pyrrole derivatives often involves the following mechanisms:

- Inhibition of Protein Kinases : Some derivatives target vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), which are crucial in tumor angiogenesis .

- Induction of Apoptosis : Compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death .

Study 1: Synthesis and Evaluation of Pyrrole Derivatives

A series of new trisubstituted pyrrole derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The study highlighted that the presence of a carbonyl group in the pyrrole structure significantly enhanced biological activity. The most active compounds showed IC50 values in the micromolar range against specific cancer types .

| Compound | Structure | IC50 (µM) | Target |

|---|---|---|---|

| 4a | Pyrrole | 12.5 | VEGFR |

| 4b | Pyrrole | 8.0 | PDGFR |

| 4c | Pyrrole | 15.3 | Other |

Study 2: Antidiabetic Activity

Another investigation focused on the antidiabetic properties of modified pyrroles. The results indicated that certain substitutions on the pyrrole ring could enhance glucose uptake in muscle cells, presenting a potential therapeutic avenue for managing diabetes .

Structure-Biological Activity Relationship

Research indicates that the carbonyl group in pyrrole compounds is crucial for their biological activity. It influences interactions with biological targets and enhances solubility and permeability . The presence of specific substituents can modulate these properties further.

Environmental Impact Studies

Additionally, studies have shown that ammonium-containing compounds can participate in atmospheric reactions leading to secondary organic aerosol formation. This highlights their relevance not only in medicinal chemistry but also in environmental chemistry .

属性

CAS 编号 |

101772-52-5 |

|---|---|

分子式 |

C20H32N8O3+2 |

分子量 |

432.5 g/mol |

IUPAC 名称 |

[2-[[5-[[5-[(3-amino-3-azaniumylidenepropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]amino]-2-oxoethyl]-trimethylazanium |

InChI |

InChI=1S/C20H30N8O3/c1-26-11-14(9-15(26)19(30)23-7-6-17(21)22)25-20(31)16-8-13(10-27(16)2)24-18(29)12-28(3,4)5/h8-11H,6-7,12H2,1-5H3,(H5-,21,22,23,24,25,29,30,31)/p+2 |

InChI 键 |

CXFMXQJWQGUWAT-UHFFFAOYSA-P |

规范 SMILES |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=[NH2+])N)C)NC(=O)C[N+](C)(C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。